molecular formula C23H26N6O2 B2639369 1-(4-((4-((3,4-Dimethylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone CAS No. 946261-55-8

1-(4-((4-((3,4-Dimethylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone

Cat. No.: B2639369
CAS No.: 946261-55-8
M. Wt: 418.501
InChI Key: WKWDOOOTTAOJBN-UHFFFAOYSA-N
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Description

1-(4-((4-((3,4-Dimethylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone is a complex organic compound featuring a triazine core, which is a common motif in medicinal chemistry due to its versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-((3,4-Dimethylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone typically involves multi-step organic reactions:

    Formation of the Triazine Core: The triazine ring is often synthesized via a nucleophilic substitution reaction involving cyanuric chloride and appropriate amines. For instance, cyanuric chloride can react with 3,4-dimethylaniline under controlled conditions to form an intermediate.

    Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine, typically in the presence of a base such as triethylamine, to introduce the morpholine ring.

    Final Coupling: The final step involves coupling the triazine intermediate with 4-aminoacetophenone under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-((3,4-Dimethylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens like bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(4-((4-((3,4-Dimethylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((4-((3,4-Dimethylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine core can bind to active sites of enzymes, inhibiting their activity, while the morpholine ring can enhance the compound’s solubility and bioavailability. The dimethylphenyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-((4-((3,4-Dimethylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)methanone: Similar structure but with a methanone group instead of ethanone.

    1-(4-((4-((3,4-Dimethylphenyl)amino)-6-piperidino-1,3,5-triazin-2-yl)amino)phenyl)ethanone: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

1-(4-((4-((3,4-Dimethylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring enhances its solubility, while the triazine core provides a versatile platform for further functionalization and interaction with biological targets.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for the development of new therapeutic agents and industrial applications.

Properties

IUPAC Name

1-[4-[[4-(3,4-dimethylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-15-4-7-20(14-16(15)2)25-22-26-21(24-19-8-5-18(6-9-19)17(3)30)27-23(28-22)29-10-12-31-13-11-29/h4-9,14H,10-13H2,1-3H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWDOOOTTAOJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)C)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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